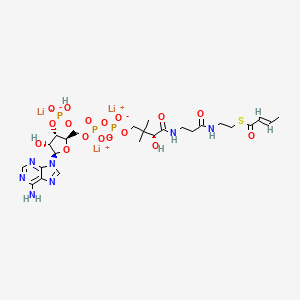

Crotonoyl coenzyme A trilithium salt

Description

Crotonoyl coenzyme A trilithium salt (C₂₅H₄₁Li₃N₇O₁₇P₃S, MW 843.56) is a lithium salt derivative of crotonoyl coenzyme A (Crotonoyl-CoA), a critical intermediate in fatty acid β-oxidation and secondary metabolite biosynthesis . The trilithium salt formulation enhances aqueous solubility and stability, making it indispensable for biochemical research, particularly in studies involving acyl group transfer and enzymatic assays . Its role in modulating histone crotonylation via lysine crotonyltransferases (KCRs) has also been linked to pain response pathways in murine models .

Properties

Molecular Formula |

C25H37Li3N7O17P3S |

|---|---|

Molecular Weight |

853.5 g/mol |

IUPAC Name |

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C25H40N7O17P3S.3Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/b5-4+;;;/t14-,18-,19-,20+,24-;;;/m1.../s1 |

InChI Key |

LUYQFKSDLNQLEG-OUWZIDFPSA-K |

Isomeric SMILES |

[Li+].[Li+].[Li+].C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

Canonical SMILES |

[Li+].[Li+].[Li+].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Activation Phase : Crotonic acid is reacted with carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) to form an imidazolide intermediate. This step is conducted under nitrogen atmosphere at 25°C for 2 hours.

-

Thioesterification : The activated intermediate is then combined with CoA in a 0.5 M sodium bicarbonate (NaHCO₃) buffer (pH 8.5). The reaction proceeds for 4 hours at 37°C, yielding crotonoyl-CoA.

Yield and Scalability

Table 1: CDI-Mediated Synthesis Parameters

| Parameter | Value |

|---|---|

| Crotonic Acid : CoA Ratio | 1 : 1.2 |

| Solvent | THF/NaHCO₃ buffer |

| Reaction Time | 6 hours |

| Yield | 60–70% |

Enzymatic Synthesis Using Acyl-CoA Synthetases

Enzymatic methods leverage acyl-CoA synthetases to catalyze the direct formation of crotonoyl-CoA from crotonic acid and free CoA. This approach is favored for its specificity and mild reaction conditions.

Key Enzymes and Reaction Setup

Advantages and Limitations

Counterion Exchange to Lithium Salt

Following synthesis, the crotonoyl-CoA is converted to its trilithium salt form to enhance solubility and stability.

Lithium Salt Formation Protocol

-

Ion Exchange Chromatography : The crude CoA ester is loaded onto a lithium-form cation exchange resin (e.g., Dowex 50W-X8). Elution with 0.1 M lithium acetate (pH 4.5) replaces sodium or hydrogen counterions with lithium.

-

Precipitation : The eluate is treated with cold ethanol (4:1 v/v) to precipitate the trilithium salt, which is then lyophilized.

Table 2: Lithium Salt Conversion Efficiency

| Parameter | Value |

|---|---|

| Resin | Dowex 50W-X8 (Li⁺ form) |

| Eluent | 0.1 M LiOAc (pH 4.5) |

| Purity Post-Exchange | >90% (HPLC) |

Optimization Strategies for Industrial Scalability

Purity Enhancement

Chemical Reactions Analysis

Enzymatic Reduction and Carboxylation

Crotonoyl-CoA serves as a substrate for crotonyl-CoA carboxylase/reductase (Ccr) , which catalyzes two coupled reactions:

-

Reduction : Crotonoyl-CoA + 2 NADPH → Butyryl-CoA + 2 NADP⁺

-

Carboxylation : Crotonoyl-CoA + CO₂ + NADPH → Ethylmalonyl-CoA + NADP⁺

Key Stereochemical Insights:

-

The reduction involves hydride transfer from the pro-(4R) position of NADPH to the re face of crotonoyl-CoA’s C3 atom, forming (3R)-butyryl-CoA .

-

Carboxylation incorporates CO₂ in an anti-fashion at C2, yielding (2S)-ethylmalonyl-CoA .

Kinetic Parameters (Wild-Type Ccr) :

| Substrate | (µM) | (s⁻¹) |

|---|---|---|

| Crotonoyl-CoA | 21 ± 2 | 103 ± 3 |

| NADPH | 37 ± 4 | 86 ± 2 |

| CO₂ | 90 ± 10 | 78 ± 2 |

Mutants like H365N show drastically reduced (5.0 s⁻¹) and increased for CO₂ (1,310 µM), highlighting residues critical for catalysis .

Coupled Ferredoxin-Dependent Redox Reactions

In Clostridium kluyveri, crotonoyl-CoA participates in ferredoxin-coupled H₂ production :

-

Stoichiometry :

-

This reaction requires acetyl-CoA as a cofactor and involves enzymes like phosphotransacetylase and CoA transferase .

Activity in Cell Lysates :

| Condition | Specific Activity (U/mg) |

|---|---|

| NADH + Ferredoxin + Hydrogenase | 7 |

| Omit crotonoyl-CoA | <0.01 |

Role in Post-Translational Modifications

Crotonoyl-CoA donates crotonyl groups for lysine crotonylation (Kcr) , a regulatory post-translational modification:

-

Example : Hypoxia reduces crotonyl-CoA levels, decreasing Kcr on phosphoglycerate kinase 1 (PGK1) at K131, K156, and K220. This impairs glycolytic flux and promotes cancer metastasis .

-

ECHS1 Knockdown : Restores crotonyl-CoA levels under hypoxia, confirming its role in mitochondrial crotonate metabolism .

Chemical Reactivity in Assays

Crotonoyl-CoA reacts with thiol probes like CysTPP via dual mechanisms due to its α,β-unsaturated structure:

-

Thioester Exchange : Forms crotonyl-CysTPP.

-

Michael Addition : Generates a stable adduct detectable by LC-MS/MS (neutral loss of 91 Da) .

Thermodynamic and Stability Considerations

Scientific Research Applications

Biochemical Research

Crotonoyl coenzyme A trilithium salt serves as a crucial cofactor in enzymatic reactions, particularly those involving acyl group transfer. It is integral to metabolic processes such as fatty acid synthesis and degradation.

Key Applications:

- Enzymatic Reactions: Acts as a substrate for various enzymes, facilitating the transfer of acyl groups.

- Metabolic Pathways: Involved in the regulation of metabolic pathways, particularly in energy production.

Pharmaceutical Development

The compound is pivotal in the pharmaceutical industry, particularly in drug formulation and development.

Key Applications:

- Antibiotic Synthesis: Utilized in the synthesis of antibiotics, enhancing their efficacy.

- Anti-inflammatory Drugs: Plays a role in the development of anti-inflammatory medications.

Cell Culture Applications

This compound is widely used in cell culture media to support cell growth and differentiation.

Key Applications:

- Cancer Research: Supports studies related to cancer cell metabolism and differentiation.

- Regenerative Medicine: Helps in the growth of stem cells and other regenerative therapies.

Metabolomics

In metabolomic studies, this compound aids researchers in analyzing metabolic profiles.

Key Applications:

- Disease Understanding: Assists in understanding metabolic diseases through profiling.

- Targeted Therapy Development: Facilitates the identification of potential therapeutic targets based on metabolic alterations.

Food Industry

The compound finds applications in food technology, contributing to flavor enhancement and nutritional value.

Key Applications:

- Functional Foods Development: Used to improve flavor profiles and nutritional content of food products.

Case Study 1: Role in Cancer Metabolism

A study investigated the effects of crotonoyl coenzyme A on cancer cell metabolism. The results indicated that supplementation with this compound enhanced the differentiation of cancer stem cells while promoting apoptosis in malignant cells. This suggests potential therapeutic applications in cancer treatment by targeting metabolic pathways influenced by crotonoyl coenzyme A .

Case Study 2: Antibiotic Synthesis

Research focused on the synthesis of novel antibiotics using crotonoyl coenzyme A as a substrate demonstrated its effectiveness in enhancing the activity of key enzymes involved in antibiotic biosynthesis. The study showed that modifications to the crotonoyl group could lead to increased antibiotic potency against resistant strains .

Mechanism of Action

The mechanism of action of crotonoyl coenzyme A trilithium salt involves its role as a coenzyme in enzymatic reactions. It facilitates the transfer of acyl groups in metabolic pathways, particularly in the β-oxidation of fatty acids. The compound interacts with specific enzymes, such as enoyl-ACP reductase, to catalyze reactions that are essential for cellular metabolism .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Crotonoyl-CoA trilithium salt belongs to the family of acyl-CoA lithium salts, which share a conserved CoA backbone but differ in their acyl groups. Key structural and physicochemical differences are summarized below:

Key Observations :

- Acyl Group Variation: Crotonoyl-CoA contains a trans-2-butenoyl group (C4:1), whereas Acetyl-CoA (C2:0) and Butyryl-CoA (C4:0) have saturated acyl chains. This unsaturation in Crotonoyl-CoA influences its reactivity and metabolic roles .

- Purity: Crotonoyl-CoA trilithium salt is typically ≥90% pure (HPLC), slightly lower than Acetyl-CoA trilithium (≥94% UV) .

Functional Roles in Metabolic Pathways

Key Observations :

Key Observations :

- Crotonoyl-CoA is preferred in neurobiology for its role in pain modulation, whereas Acetyl-CoA is ubiquitous in energy metabolism research .

Economic and Logistical Considerations

Key Observations :

- Crotonoyl-CoA is ~2x more expensive than Butyryl-CoA, reflecting its specialized applications .

Q & A

Q. What are the critical physicochemical properties of crotonoyl coenzyme A trilithium salt that influence its stability in experimental buffers?

The compound’s solubility in water (50 mg/ml) and sensitivity to pH variations (optimal pH 4.5–8.0) are key factors. Buffers should avoid extremes in ionic strength or temperature to prevent hydrolysis or precipitation. UV spectroscopy at 260 nm is recommended for concentration determination, as the adenine moiety absorbs strongly in this range .

Q. How can researchers optimize the synthesis of crotonoyl coenzyme A derivatives for enzymatic assays?

Propionyl-CoA synthesis methods (e.g., reacting coenzyme A with propionic anhydride) can be adapted. Monitor free thiol groups using 5,5′-dithiobis-(2-nitrobenzoate) (DTNB) to confirm complete acylation. Adjust pH to 4.5 post-synthesis to stabilize the product, and store at −20°C to prevent degradation .

Q. What analytical techniques are suitable for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection at 260 nm is standard. Compare retention times with certified standards. For structural confirmation, mass spectrometry (MS) or nuclear magnetic resonance (NMR) can identify impurities or degradation products .

Q. How should researchers handle discrepancies in reported molecular weights or solubility data across sources?

Cross-validate data using primary literature (e.g., IUBMB enzyme databases) or supplier-provided certificates of analysis. For example, molecular weights may vary due to hydration states (e.g., dihydrate vs. trihydrate), which should be explicitly stated in protocols .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in kinetic data for enzymes utilizing crotonoyl coenzyme A, such as 3-hydroxybutyryl-CoA dehydratase?

Use substrate titration under controlled redox conditions (e.g., anaerobic chambers) to minimize non-specific oxidation. Pair kinetic assays with structural analysis (e.g., X-ray crystallography via PHENIX software) to correlate active-site interactions with observed reaction rates .

Q. How can researchers design isotope-labeling studies to trace crotonoyl coenzyme A’s role in metabolic pathways?

Synthesize [¹⁴C]-labeled crotonoyl-CoA using cis,trans-crotonyl [1-¹⁴C] coenzyme A (50–60 mCi/mmol). Employ liquid scintillation counting or autoradiography to track incorporation into downstream metabolites like acetyl-CoA or fatty acids .

Q. What computational tools are recommended for modeling crotonoyl coenzyme A’s interaction with acyltransferase enzymes?

Molecular dynamics simulations (e.g., GROMACS) can predict binding affinities and conformational changes. Validate models with mutagenesis studies targeting conserved residues (e.g., His¹³⁵ in acyltransferases) to assess functional impacts .

Q. How do variations in salt form (e.g., trilithium vs. sodium) affect coenzyme A’s reactivity in acetylation reactions?

Compare reaction rates and equilibrium constants using isothermal titration calorimetry (ITC). Lithium ions may enhance solubility but reduce electrostatic interactions with enzyme active sites, requiring adjustment of cation concentrations in assay buffers .

Q. What protocols mitigate oxidative degradation of crotonoyl coenzyme A during long-term kinetic studies?

Add reducing agents like dithiothreitol (DTT) at 1–5 mM and conduct assays under inert gas (N₂ or Ar). Periodically test sample integrity via HPLC to detect disulfide formation or thioester hydrolysis .

Q. How can researchers reconcile conflicting literature on crotonoyl coenzyme A’s role in non-enzymatic acyl transfer?

Systematically vary experimental conditions (pH, temperature, co-solvents) and use LC-MS to identify non-enzymatic reaction products. Cross-reference findings with databases like BRENDA to contextualize enzyme-specific vs. abiotic mechanisms .

Methodological Notes

- Data Validation : Prioritize peer-reviewed studies over vendor datasheets (e.g., avoid ) .

- Structural Analysis : Use PHENIX for crystallographic refinement and PyMOL for visualizing ligand-enzyme interactions .

- Ethical Reporting : Adhere to Flesch Reading Ease guidelines when drafting lay summaries for grant applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.